BB-K 6 N-(Benzyloxy) Carbamate

Antibacterial MIC Positional isomer SAR Aminoglycoside antibiotic

BB-K 6 N-(Benzyloxy) Carbamate is the direct, Cbz-protected precursor for synthesizing authentic Amikacin EP Impurity E (BB-K 6). Unlike generic kanamycin derivatives, this intermediate carries both the protected L-AHBA side chain and the kanamycin A scaffold, enabling controlled, batch-to-batch impurity standard preparation. Essential for HPLC system suitability, impurity quantification, and method validation per EP/USP monographs. Choose ≥98% purity for reliable peak identification and regulatory compliance.

Molecular Formula C₃₀H₄₉N₅O₁₅
Molecular Weight 719.73
Cat. No. B1156351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBB-K 6 N-(Benzyloxy) Carbamate
Molecular FormulaC₃₀H₄₉N₅O₁₅
Molecular Weight719.73
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BB-K 6 N-(Benzyloxy) Carbamate: Protected Aminoglycoside Intermediate Sourcing Guide


BB-K 6 N-(Benzyloxy) Carbamate (C₃₀H₄₉N₅O₁₅, MW 719.73) is the N-benzyloxycarbonyl (Cbz)-protected synthetic precursor to BB-K 6, the 6′-N-(L-4-amino-2-hydroxybutyryl) positional isomer of amikacin derived from kanamycin A . BB-K 6 itself is designated as Amikacin EP Impurity E and is one of three positional isomers (along with BB-K29 and BB-K11) formed as low-level byproducts during the acylation of kanamycin A with L-HABA . Unlike the therapeutically active 1-N-acylated isomer amikacin (BB-K8), the 6′-N-acylated positional isomers are reported to be very weakly active, underscoring the critical importance of regiospecific acylation control in aminoglycoside synthesis .

Why BB-K 6 N-(Benzyloxy) Carbamate Cannot Be Replaced by Generic Aminoglycoside Intermediates


Generic substitution with simpler N-benzyloxycarbonyl-protected kanamycin derivatives (e.g., 6′-N-(benzyloxycarbonyl)kanamycin A, CAS 40372-09-6, MW 618.63) fails because BB-K 6 N-(Benzyloxy) Carbamate carries both the Cbz-protected L-AHBA side chain and the kanamycin A scaffold in a single protected intermediate, resulting in a molecular weight difference of 101.1 Da . This dual protection is essential for generating authentic BB-K 6 reference material—Amikacin EP Impurity E—for pharmaceutical quality control . Furthermore, the 6′-N-acylated positional isomer exhibits an antibacterial activity profile and aminoglycoside-modifying enzyme (AME) susceptibility that are quantitatively distinct from both the parent kanamycin A and the 1-N-acylated drug amikacin, meaning that any impurity tracking or structure–activity relationship (SAR) study relying on a different intermediate will produce non-comparable results .

Quantitative Differentiation Evidence for BB-K 6 N-(Benzyloxy) Carbamate and Its Deprotected Form


Antibacterial Activity of 6′-N-AHB-Kanamycin A (BB-K 6) vs. Amikacin and Kanamycin A Across 10 Bacterial Strains

The deprotected form of BB-K 6 N-(Benzyloxy) Carbamate, designated compound 18 (6′-N-AHB-kanamycin A), was tested alongside amikacin (AMK) and kanamycin A (KAN) against 10 bacterial strains. Against Bacillus anthracis str. Sterne (strain A), compound 18 exhibited an MIC of 4 μg/mL, representing a ≥32-fold improvement over kanamycin A (MIC >128 μg/mL) but 4-fold weaker activity than amikacin (MIC = 16 μg/mL). Against Staphylococcus aureus ATCC 29213 (strain E), compound 18 (MIC = 32 μg/mL) was 64-fold less active than kanamycin A (MIC = 0.5 μg/mL) and 32-fold less active than amikacin (MIC = 1 μg/mL). Against Mycobacterium smegmatis MC2-155 (strain J), compound 18 (MIC = 2 μg/mL) showed a ≥64-fold improvement over kanamycin A (MIC >128 μg/mL) but was 8-fold weaker than amikacin (MIC ≤0.25 μg/mL). Against MRSA1 (strain F), compound 18 (MIC = 32–64 μg/mL) retained measurable activity while kanamycin A was inactive (MIC >128 μg/mL) . This demonstrates that the 6′-N-AHB positional isomer possesses a unique, strain-dependent activity fingerprint that is distinct from both the parent and the therapeutic isomer.

Antibacterial MIC Positional isomer SAR Aminoglycoside antibiotic

Differential Susceptibility of 6′-N-AHB-Kanamycin A to APH(3′)-Ia Phosphotransferase vs. Kanamycin A and 6′-N-Glycinyl-Kanamycin A

In a direct head-to-head enzymatic assay, the deprotected form of BB-K 6 N-(Benzyloxy) Carbamate (compound 18, 6′-N-AHB-KAN) was modified by APH(3′)-Ia at only 5% of the rate observed for the parent kanamycin A scaffold. By contrast, 6′-N-glycinyl-kanamycin A (compound 8) retained 60% modification relative to KAN. The bulkier AHB moiety at the 6′ position of compound 18 almost completely prevents phosphorylation of the 3′-hydroxyl group, whereas the smaller glycinyl substituent of compound 8 provides only partial steric hindrance . Additionally, all 6′-N-acylated derivatives tested, including compound 18, resisted the activity of AAC(6′)-Ie, one of the most prevalent aminoglycoside N-acetyltransferases encountered clinically .

AME resistance APH(3′)-Ia Enzymatic modification

Molecular Weight and Structural Differentiation from 6′-N-(Benzyloxycarbonyl)kanamycin A

BB-K 6 N-(Benzyloxy) Carbamate (C₃₀H₄₉N₅O₁₅, MW 719.73) differs from the simpler 6′-N-(benzyloxycarbonyl)kanamycin A (C₂₆H₄₂N₄O₁₃, MW 618.63, CAS 40372-09-6) by an additional L-AHBA moiety carrying a second Cbz protecting group, resulting in a molecular weight increase of 101.1 Da . The simpler Cbz-kanamycin A derivative lacks the aminohydroxybutyryl side chain entirely and therefore cannot serve as a precursor to BB-K 6 or as an intermediate that models the full protected AHB-kanamycin conjugate. This structural difference is confirmed by the distinct molecular formulae (C₃₀ vs. C₂₆) and the presence of five nitrogen atoms versus four .

Molecular weight differentiation Cbz protection Intermediate characterization

Chromatographic Separation of BB-K 6 from Co-occurring Positional Isomers BB-K8, BB-K29, and BB-K11

A validated HPLC method using a silica gel column with on-column o-phthalaldehyde derivatization achieved separation of the four positional isomers of amikacin: BB-K8 (the active drug, 1-N-acyl), BB-K29 (3-N-acyl), BB-K6 (6′-N-acyl), and BB-K11 (3″-N-acyl) . In commercial amikacin analysis by LC with pulsed electrochemical detection, ten different components were separated, with BB-K6 identified as one of three weakly active positional isomers requiring chromatographic resolution from the active pharmaceutical ingredient . The positional isomers are documented to co-elute closely with amikacin, necessitating authentic reference standards of each isomer, including BB-K 6, for accurate quantification and method validation .

HPLC analysis Positional isomer separation Amikacin impurity profiling

Procurement-Relevant Application Scenarios for BB-K 6 N-(Benzyloxy) Carbamate


Amikacin Pharmaceutical Impurity Reference Standard Preparation

BB-K 6 N-(Benzyloxy) Carbamate serves as the direct synthetic precursor for generating authentic BB-K 6 (Amikacin EP Impurity E) reference material. Following Cbz deprotection under catalytic hydrogenation or formic acid/Pd-C conditions, the resulting 6′-N-AHB-kanamycin A can be qualified as a primary reference standard for HPLC system suitability testing, impurity quantification, and method validation in amikacin sulfate drug substance release testing per European Pharmacopoeia and USP monographs. The protected intermediate enables controlled, batch-to-batch synthesis of the impurity standard with documented purity and structural characterization .

Aminoglycoside Structure–Activity Relationship (SAR) Studies Requiring Positional Isomer Controls

In SAR programs investigating the effect of acylation position on antibacterial activity and AME susceptibility, BB-K 6 N-(Benzyloxy) Carbamate provides controlled access to the 6′-N-AHB positional isomer. The quantitative MIC data demonstrates that BB-K 6 possesses a unique strain-dependent activity fingerprint: ≥32-fold MIC reduction against B. anthracis relative to kanamycin A but 64-fold weaker activity against S. aureus compared to amikacin. The compound also shows only 5% APH(3′)-Ia modification relative to kanamycin A. This defined, measurable profile makes the deprotected product an essential negative control and comparator in aminoglycoside drug discovery programs .

HPLC Method Development and Validation for Amikacin Impurity Profiling

BB-K 6 N-(Benzyloxy) Carbamate enables laboratories to generate the BB-K 6 positional isomer standard needed for developing and validating HPLC methods that resolve amikacin from its three positional isomers (BB-K6, BB-K29, BB-K11). The EP monograph requires control of specified impurities including Impurity E (BB-K 6). Using the protected intermediate for in-house standard preparation supports method specificity validation, limit of quantification (LOQ) determination, and system suitability testing, particularly for methods employing pulsed electrochemical detection or charged aerosol detection where authentic isomer standards are required for peak identification .

Investigation of Aminoglycoside-Modifying Enzyme (AME) Substrate Specificity

The deprotected product derived from BB-K 6 N-(Benzyloxy) Carbamate provides a characterized tool compound for probing the substrate tolerance of aminoglycoside phosphotransferases and acetyltransferases. Its near-complete resistance to APH(3′)-Ia (5% modification vs. kanamycin A) and full resistance to AAC(6′)-Ie, combined with its retained susceptibility to AAC(3)-IV at approximately 50% of the parent rate, make it a valuable probe for dissecting the structural determinants of AME regioselectivity. Such studies inform the rational design of next-generation aminoglycosides with improved resistance profiles .

Quote Request

Request a Quote for BB-K 6 N-(Benzyloxy) Carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.